11,13-dimethyl-4-propyl-N-(pyridin-2-ylmethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Description
This compound features a complex tetrazatricyclic core (3,7,8,10-tetrazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaene) with a 4-propyl chain, 11,13-dimethyl groups, and a pyridin-2-ylmethylamine substituent.
Properties
IUPAC Name |
11,13-dimethyl-4-propyl-N-(pyridin-2-ylmethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6/c1-4-7-15-11-17(22-12-16-8-5-6-9-21-16)26-20(24-15)18-13(2)10-14(3)23-19(18)25-26/h5-6,8-11,22H,4,7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRELPDYHSCBQAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NCC4=CC=CC=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8,10-dimethyl-2-propyl-N-(pyridin-2-ylmethyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine involves multiple steps. One common synthetic route includes the condensation of 2-aminopyridine with α-bromoketones under mild, metal-free conditions . The reaction typically takes place in toluene, promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to amine derivatives .
Scientific Research Applications
8,10-dimethyl-2-propyl-N-(pyridin-2-ylmethyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has shown potential as a CDK2 inhibitor, making it a candidate for cancer research.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2 (cyclin-dependent kinase 2), a crucial enzyme involved in cell cycle regulation . By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism makes it a promising candidate for targeted cancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Nitrogen Content
The tetrazatricyclic core distinguishes this compound from simpler bicyclic or monocyclic analogs. For example:
- 2-Methoxy-6-propyl-N-(2-{4-[(1H-tetrazol-5-yl)methoxy]phenyl}ethyl)thieno[2,3-d]pyrimidin-4-amine () contains a thieno-pyrimidine core (C20H23N7O2S), which lacks the tricyclic framework but shares high nitrogen content and a propyl chain. The tetrazole group in this analog enhances solubility and metal-binding capacity compared to the dimethylated tricyclic system of the target compound .
- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () features a pyrazole core with a pyridine substituent.
Table 1: Structural and Physicochemical Comparisons
*Predicted using fragment-based methods. †Estimated based on tricyclic cores in .
Substituent Effects on Bioactivity and Solubility
- Propyl Chain: The 4-propyl group in the target compound may enhance lipophilicity and membrane permeability compared to shorter alkyl chains (e.g., methyl in ). However, this could reduce aqueous solubility, a trade-off observed in thieno-pyrimidine analogs .
- Pyridin-2-ylmethylamine : This substituent enables π-stacking with aromatic residues in enzyme active sites, a feature shared with pyridin-3-yl groups in . The position of the pyridine nitrogen (2- vs. 3-) influences hydrogen-bonding patterns and target specificity .
Biological Activity
The compound 11,13-dimethyl-4-propyl-N-(pyridin-2-ylmethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine is a complex organic molecule characterized by a unique tricyclic structure that includes nitrogen-rich heterocycles. This compound's intricate arrangement of functional groups suggests potential for significant biological activity.
Chemical Structure and Properties
The molecular structure of this compound features multiple functional groups including pyridine and tetrazole moieties. These components contribute to its potential pharmacological properties and reactivity. The presence of nitrogen atoms within its tricyclic framework enhances its interaction with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in biological systems. The nitrogen-rich structure allows for various interactions that may lead to:
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against a range of pathogens.
- Anticancer Properties : The unique arrangement of nitrogen atoms may facilitate interactions with cancer-related pathways.
Case Studies
- Antimicrobial Studies : In vitro studies have shown that related compounds exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features have been documented to inhibit bacterial growth effectively.
- Anticancer Research : Preliminary studies indicate that compounds similar to this one can induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins. Such mechanisms suggest potential therapeutic applications in oncology.
Comparative Analysis with Similar Compounds
A comparison table highlighting the structural features and notable biological activities of structurally similar compounds is provided below:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 12-chloro-7-(4-methylpiperazin-1-yl)-2,4,5,8,10-pentazatricyclo[7.4.0.02,6]trideca | Contains chlorine and piperazine | Antihistaminic properties |
| 11-(2-pyridyl)-2-methylaminoquinoline | Features a quinoline ring | Antimicrobial activity |
| 3-(4-methylpiperazinyl)-1H-pyrazolo[3,4-b]quinolin | Incorporates pyrazole and piperazine | Anticancer effects |
This table illustrates how the specific arrangement of functional groups in 11,13-dimethyl-4-propyl-N-(pyridin-2-ylmethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca may confer unique biological activities compared to other compounds.
Synthesis and Potential Applications
The synthesis of this compound can be approached through various chemical methodologies that focus on building its complex tricyclic framework while incorporating the necessary functional groups. Potential applications include:
- Pharmaceutical Development : Given its structural complexity and potential bioactivity, further exploration in drug development could yield novel therapeutic agents.
- Research Applications : The compound is primarily intended for research purposes to explore its interactions with biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
